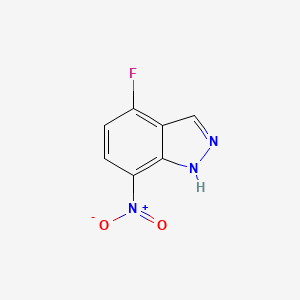

4-fluoro-7-nitro-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indazole derivatives, including those with fluorine and nitro substituents, involves multi-step processes that can include oxidation, nitration, decarboxylation, and fluorination reactions. For instance, a novel energetic component for rocket ramjet engines (RRE) was synthesized through a four-step process that resulted in a compound with potential use in boron-based fuels, leading to an increase in energy when replacing HMX . Similarly, indazole reacted with 4-fluoronitrobenzene and 2-fluoro-5-nitro-benzonitrile to yield isomeric 1- and 2-nitroarylindazoles, demonstrating the reactivity of indazole with nitroaryl halides .

Molecular Structure Analysis

The molecular structures of indazole derivatives are often confirmed using X-ray diffraction, which provides detailed information about the density and structural features of these compounds. For example, the structure of a benzotriazole-N-oxide derivative was determined using X-ray diffraction, NMR, and DFT calculations, highlighting the importance of these techniques in understanding the molecular structure and the mechanism of formation of indazole-related compounds .

Chemical Reactions Analysis

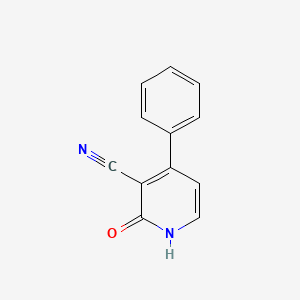

Indazole compounds can undergo various chemical reactions, including those leading to the formation of benzotriazole-N-oxides when N-unsubstituted indazoles react with nitroaryl halides. The reaction mechanism was studied in detail, revealing insights into the formation of these compounds . Additionally, the decarboxylation of 1-arylindazole-3-carboxylic acids can result in heterocyclic ring fission, producing N-arylanthranilonitrile, especially when the 1-aryl substituent carries an electron-withdrawing group .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as their fluorescence, are significant for their applications. For instance, 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole has been used as a fluorescent labeling reagent for the high-performance liquid chromatography of amino acids, demonstrating its utility in sensitive detection methods . The specific conditions under which these reactions occur, such as pH and temperature, are crucial for the successful application of these compounds in analytical chemistry .

Wissenschaftliche Forschungsanwendungen

-

Dye-Sensitized Solar Cells (DSSCs)

-

Metal Coordination

-

Antiproliferative Activities

-

Anticancer Drugs

-

Anti-Inflammatory Drugs

-

Antibacterial Drugs

-

Synthesis of Heterocyclic Compounds

-

Phosphoinositide 3-Kinase δ Inhibitors

-

Transition Metal Catalyzed Reactions

-

Reductive Cyclization Reactions

-

Synthesis of 2H-Indazoles

-

Dye-Sensitized Solar Cells (DSSCs)

-

HIV Protease Inhibitors

-

Serotonin Receptor Antagonists

-

Aldol Reductase Inhibitors

-

Acetylcholinesterase Inhibitors

-

Tuning the Energy Gap of Molecules

-

Antiproliferative Activities Against Tumor Cell Lines

- Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .

Safety And Hazards

4-Fluoro-7-nitro-1H-indazole may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It should be handled in a well-ventilated place, and suitable protective clothing should be worn . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

Zukünftige Richtungen

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry . In light of indazole scaffolds exhibiting a broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research will likely focus on the development of novel indazole derivatives with improved pharmacological properties .

Eigenschaften

IUPAC Name |

4-fluoro-7-nitro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMZDSQFDHLYSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363404 |

Source

|

| Record name | 4-fluoro-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-7-nitro-1H-indazole | |

CAS RN |

866144-02-7 |

Source

|

| Record name | 4-fluoro-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)